2-(3,4-dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dimethoxyphenyl group and a methoxypyrimidinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 6-methoxypyrimidine-4-amine as the primary starting materials.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with acetic anhydride to form 2-(3,4-dimethoxyphenyl)acetaldehyde.
Amidation Reaction: The intermediate 2-(3,4-dimethoxyphenyl)acetaldehyde is then reacted with 6-methoxypyrimidine-4-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize product formation.
Purification Techniques: Utilizing recrystallization, chromatography, or other purification methods to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 2-(3,4-dimethoxyphenyl)-N-(4-pyrimidinyl)acetamide and 2-(3,4-dimethoxyphenyl)-N-(6-chloropyrimidin-4-yl)acetamide.
Uniqueness: The presence of the methoxypyrimidinyl group in this compound may confer unique chemical and biological properties, such as enhanced stability or specific biological activity.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-20-11-5-4-10(6-12(11)21-2)7-14(19)18-13-8-15(22-3)17-9-16-13/h4-6,8-9H,7H2,1-3H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYONMSOUNOICZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=NC=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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